molecular formula C13H21NOS B14885653 n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide

n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide

Cat. No.: B14885653
M. Wt: 239.38 g/mol
InChI Key: CWOKNEXMZYCJDG-UHFFFAOYSA-N
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Description

n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a sec-butyl group, a methyl group, and a propyl group attached to the thiophene ring, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Substituents: The sec-butyl, methyl, and propyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under amide formation conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, Lewis acids (e.g., aluminum chloride).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various alkylated or acylated thiophene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex thiophene derivatives.
  • Studied for its electronic properties in organic semiconductors.

Biology:

  • Potential applications in the development of bioactive molecules due to its structural similarity to natural products.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide exerts its effects depends on its specific application. In electronic materials, its conjugated system allows for efficient charge transport. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    n-Butylthiophene: Similar structure but lacks the sec-butyl and carboxamide groups.

    5-Methylthiophene: Lacks the propyl and carboxamide groups.

    Thiophene-2-carboxamide: Lacks the sec-butyl, methyl, and propyl groups.

Uniqueness: n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties, making it suitable for specialized applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

N-butan-2-yl-5-methyl-4-propylthiophene-2-carboxamide

InChI

InChI=1S/C13H21NOS/c1-5-7-11-8-12(16-10(11)4)13(15)14-9(3)6-2/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

CWOKNEXMZYCJDG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)NC(C)CC)C

Origin of Product

United States

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